GSK121 GSK121 Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK121 is the initial compound identified in a screen for PAD4 inhibitors and was optimized to produce the more potent PAD4 inhibitors, GSK484 and GSK199.2 GSK121 was shown to inhibit the citrullination of PAD4 target proteins in a functional assay with an IC50 value of 3.2 µM.
GSK121 is a selective PAD4 inhibitor.
Brand Name: Vulcanchem
CAS No.: 1652591-80-4
VCID: VC0529298
InChI: InChI=1S/C23H25N5O.C2HF3O2/c1-26-19-8-4-3-6-15(19)13-21(26)22-25-18-12-16(9-10-20(18)27(22)2)23(29)28-11-5-7-17(24)14-28;3-2(4,5)1(6)7/h3-4,6,8-10,12-13,17H,5,7,11,14,24H2,1-2H3;(H,6,7)
SMILES: CN1C2=C(C=C(C=C2)C(=O)N3CCCC(C3)N)N=C1C4=CC5=CC=CC=C5N4C.C(=O)(C(F)(F)F)O
Molecular Formula: C25H26F3N5O3
Molecular Weight: 501.51

GSK121

CAS No.: 1652591-80-4

Cat. No.: VC0529298

Molecular Formula: C25H26F3N5O3

Molecular Weight: 501.51

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GSK121 - 1652591-80-4

Specification

CAS No. 1652591-80-4
Molecular Formula C25H26F3N5O3
Molecular Weight 501.51
IUPAC Name (3-aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C23H25N5O.C2HF3O2/c1-26-19-8-4-3-6-15(19)13-21(26)22-25-18-12-16(9-10-20(18)27(22)2)23(29)28-11-5-7-17(24)14-28;3-2(4,5)1(6)7/h3-4,6,8-10,12-13,17H,5,7,11,14,24H2,1-2H3;(H,6,7)
Standard InChI Key CUCLWQZRCAQPJM-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)C(=O)N3CCCC(C3)N)N=C1C4=CC5=CC=CC=C5N4C.C(=O)(C(F)(F)F)O
Appearance Solid powder

Introduction

Chemical Identity and Properties

Basic Information

GSK121, formally known as (3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt, is a synthetic compound with established pharmaceutical research applications. This compound is characterized by its distinctive molecular structure that combines several important pharmacophores, including a benzimidazole core, indole ring system, and a functionalized piperidine group. The compound was developed as part of research efforts targeting specific enzymatic pathways involved in inflammatory responses, particularly those mediated by the PAD4 enzyme. The chemical identity is firmly established through various analytical methods and is registered with appropriate chemical databases for research reference purposes.

Physical and Chemical Properties

The compound exists as a solid powder at standard temperature and pressure, with specific physico-chemical properties that determine its behavior in both laboratory and biological settings. The molecular architecture of GSK121 contributes to its moderate lipophilicity, which influences its solubility profile and cell permeability characteristics. These properties are essential considerations for researchers when designing experiments involving this compound, particularly in cellular and animal models where bioavailability is a crucial factor for efficacy assessment.

Table 1: Key Physical and Chemical Properties of GSK121

PropertyValue
CAS Number1652591-80-4
Molecular FormulaC25H26F3N5O3
Molecular Weight501.51 g/mol
IUPAC Name(3-aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid
AppearanceSolid powder
Purity>98% (typical analytical grade)
SolubilitySoluble in DMSO
Standard InChIInChI=1S/C23H25N5O.C2HF3O2/c1-26-19-8-4-3-6-15(19)13-21(26)22-25-18-12-16(9-10-20(18)27(22)2)23(29)28-11-5-7-17(24)14-28;3-2(4,5)1(6)7
Standard InChIKeyCUCLWQZRCAQPJM-UHFFFAOYSA-N

Structural Features

The molecular structure of GSK121 contains several important functional groups that contribute to its biological activity and physicochemical properties. The compound features a central benzimidazole scaffold substituted with an indole moiety at the 2-position and a methanone linkage to a 3-amino-piperidine group at the 5-position. This arrangement creates a three-dimensional architecture that enables specific molecular interactions with target proteins. The nitrogen atoms within the heterocyclic rings can participate in hydrogen bonding interactions, while the aromatic systems contribute to π-stacking interactions with aromatic amino acid residues in protein binding pockets.

Biochemical Mechanism and Function

PAD4 Inhibitory Activity

GSK121 functions primarily as a selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that catalyzes the post-translational conversion of arginine residues to citrulline in various protein substrates. This citrullination process plays a critical role in several physiological and pathological processes, including gene regulation, immune response, and inflammation. The selective inhibition of PAD4 by GSK121 occurs through specific molecular interactions with the enzyme's active site, preventing substrate binding and subsequent catalytic activity. Research published by Lewis et al. in Nature Chemical Biology has demonstrated that inhibition of PAD4 activity is sufficient to disrupt neutrophil extracellular trap (NET) formation in both mouse and human models.

Structure-Activity Relationship

The efficacy and selectivity of GSK121 as a PAD4 inhibitor stem from its carefully designed molecular structure. The 1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl scaffold provides a rigid framework that positions key functional groups for optimal interactions with the target enzyme. The 3-amino-piperidine group likely participates in specific hydrogen bonding interactions with acidic residues within the PAD4 active site, while the aromatic rings contribute to binding affinity through hydrophobic interactions. The trifluoroacetic acid component serves as a counter-ion that enhances the compound's stability and solubility characteristics for research applications.

Research Applications and Significance

Role in NET Formation Studies

One of the most significant research applications of GSK121 involves its use in studying neutrophil extracellular trap (NET) formation. NETs are web-like structures composed of decondensed chromatin and antimicrobial proteins that are released by neutrophils in response to various stimuli. While NETs serve an important function in trapping and neutralizing pathogens, excessive or dysregulated NET formation has been implicated in numerous inflammatory and autoimmune conditions. The research by Lewis and colleagues has established that GSK121, through its selective inhibition of PAD4, effectively disrupts NET formation in both mouse and human neutrophils. This finding provides valuable insights into the molecular mechanisms underlying NET formation and suggests potential therapeutic strategies for conditions characterized by aberrant NET activity.

Implications for Inflammatory and Autoimmune Research

The selective PAD4 inhibitory activity of GSK121 makes it a valuable tool for investigating the role of protein citrullination in various inflammatory and autoimmune processes. Aberrant citrullination of proteins has been implicated in several pathological conditions, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. By inhibiting PAD4-mediated citrullination, GSK121 enables researchers to examine the specific contributions of this enzymatic pathway to disease pathogenesis. This research application extends beyond neutrophil biology to encompass broader investigations of immune regulation and inflammatory signaling pathways.

Current Research and Future Directions

Recent Research Findings

The research conducted by Lewis et al. published in Nature Chemical Biology has demonstrated that GSK121 effectively inhibits PAD4 activity, resulting in disruption of NET formation in both mouse and human systems. This study established GSK121 as a valuable tool for investigating the molecular mechanisms underlying NET formation and the potential therapeutic implications of PAD4 inhibition. The findings suggest that targeted inhibition of PAD4 may represent a promising approach for treating conditions characterized by excessive NET formation and associated inflammatory damage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator